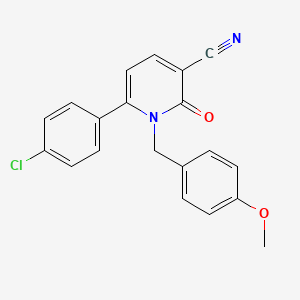

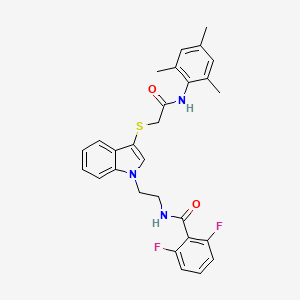

![molecular formula C13H12N4O B2967596 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 320416-74-8](/img/structure/B2967596.png)

7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine” is a synthetic compound . It is a part of the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) family, which is a significant class of non-naturally occurring small molecules . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been a subject of research for many years . The synthesis often involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either sequential or one-pot procedure .Molecular Structure Analysis

The molecular structure of “7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine” is represented by the formula C13H13N5O . Its molecular weight is 255.28 .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine” include a melting point of 219-221°C . The compound is also characterized by its IUPAC name 7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine .Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis and Anticonvulsant Applications

A study by Divate and Dhongade-Desai (2014) describes the microwave-assisted synthesis of 7-amino-3-(substituted phenyl)-5-(substituted phenyl)-[1,2,4]triazolo[4,3a]pyrimidine-6-carbonitrile derivatives, highlighting one compound with promising anticonvulsant properties. This efficient, green synthesis method yields high-quality compounds suitable for pharmaceutical applications (Divate & Dhongade-Desai, 2014).

Heteroaromatization for Antimicrobial Activity

El-Agrody et al. (2001) investigated the synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives through heteroaromatization, exploring their antimicrobial potential. The study underlines the significance of these compounds in combating microbial infections, suggesting their use in pharmaceuticals (El-Agrody et al., 2001).

Steric Effects and Tautomeric Equilibrium

Research by Desenko et al. (1993) focuses on the tautomeric equilibrium of dihydro-1,2,4-triazolo[1,5-a]pyrimidines, revealing how the bulk of substituents affects the stability of enamine tautomers. These findings are crucial for understanding the chemical behavior of these compounds in different conditions, which is essential for their application in scientific research (Desenko et al., 1993).

Synthetic Versatility for Diverse Applications

Zanatta et al. (2018) reported on the synthetic versatility of [1,2,4]triazolo[1,5-a]pyrimidines, demonstrating how varying reaction conditions can produce compounds with or without the trichloromethyl group. This adaptability in synthesis opens up numerous possibilities for these compounds in various scientific and industrial fields (Zanatta et al., 2018).

Metal-Free Synthesis for Biological Importance

Zheng et al. (2014) detailed a metal-free synthesis approach for biologically important 1,2,4-triazolo[1,5-a]pyridines. Their method allows for efficient and environmentally friendly production of these compounds, which have significant biological applications (Zheng et al., 2014).

Applications in Pharmaceutics, Agrochemistry, and Photography

A comprehensive review by Fischer (2007) discusses the broad applications of 1,2,4-triazolo[1,5-a]pyrimidines in fields like pharmaceutics, agrochemistry, and photography. The review encapsulates their synthetic, analytical, and theoretical chemistry aspects, highlighting their versatile utility (Fischer, 2007).

Pharmacological Applications and Synthetic Perspectives

Merugu, Cherukupalli, and Karpoormath (2022) presented an overview of the synthetic strategies and medicinal applications of [1,2,4]triazolo[1,5-a]pyrimidine scaffolds. They emphasize its pharmacological relevance, underlining its use in developing various therapeutic agents (Merugu, Cherukupalli, & Karpoormath, 2022).

Zukünftige Richtungen

The [1,2,4]triazolo[1,5-a]pyrimidines family, including “7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine”, continues to be a subject of research due to their diverse biological activities . Future research may focus on further elucidating the biological activities of these compounds, their mechanisms of action, and their potential applications in medicinal chemistry and agriculture .

Eigenschaften

IUPAC Name |

7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c1-10(18-11-5-3-2-4-6-11)12-7-8-14-13-15-9-16-17(12)13/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIGKRUEDGCZJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC2=NC=NN12)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate](/img/structure/B2967513.png)

![3-(quinoxalin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2967515.png)

![7H-Pyrazolo[3,4-c]pyridin-7-one, 3-amino-2,4,5,6-tetrahydro-](/img/structure/B2967517.png)

![[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2967519.png)

![3,4-dimethyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2967520.png)

![2,3-Dihydroxybicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2967524.png)

![N-(2-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2967527.png)

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B2967528.png)